molecular formula C17H19N3O2 B098698 1-Benzyl-4-(4-nitrophenyl)piperazine CAS No. 16155-08-1

1-Benzyl-4-(4-nitrophenyl)piperazine

Cat. No.: B098698
CAS No.: 16155-08-1
M. Wt: 297.35 g/mol
InChI Key: NKULTGZUGOISIZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-nitrophenyl)piperazine is an organic compound with the molecular formula C17H19N3O2. It is a derivative of piperazine, a heterocyclic amine, and features both benzyl and nitrophenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(4-nitrophenyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-benzylpiperazine with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-Benzyl-4-(4-nitrophenyl)piperazine has diverse applications across various scientific domains:

Medicinal Chemistry

  • Anticancer Properties : The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value of 25 µM, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Research demonstrated that this compound exhibits antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Biological Studies

  • Mechanism of Action : The compound is believed to interact with specific molecular targets, including receptors and enzymes, modulating biological pathways that can lead to therapeutic effects. The nitro group can be reduced to an amino group, enhancing its interaction with biological targets .

Organic Synthesis

  • Building Block for Complex Molecules : It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and specialty chemicals .

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated effective inhibition at low concentrations, highlighting its potential as a new antimicrobial agent.

CompoundAntimicrobial Activity (MIC)
This compound32 µg/mL
This compound64 µg/mL
1-(4-Nitrobenzyl)piperazineNot reported

Anticancer Activity

In another study focusing on human breast cancer cell lines (MCF-7), treatment with the compound resulted in reduced cell viability, indicating its potential as an anticancer drug.

CompoundAnticancer Activity (IC50)
This compound25 µM
This compound50 µM
1-(4-Nitrobenzyl)piperazineNot reported

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-nitrophenyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including receptors and enzymes, through its benzyl and nitrophenyl groups. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(4-nitrophenyl)piperazine is unique due to the presence of both benzyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its simpler counterparts .

Biological Activity

1-Benzyl-4-(4-nitrophenyl)piperazine is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies, patents, and research findings to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C17H18N3O2
  • Molecular Weight : 302.34 g/mol
  • Log P : 3.98 (indicating moderate lipophilicity)
  • Polar Surface Area : 40.31 Ų

The compound exhibits its biological effects primarily through interactions with neurotransmitter systems and enzyme inhibition. Notably, it has been studied for its role in:

  • Inhibition of Nitric Oxide Synthase (NOS) : This enzyme is crucial in various physiological processes, including neurotransmission and immune responses. Inhibition of NOS can lead to therapeutic effects in conditions like rheumatoid arthritis and asthma by modulating inflammatory responses .
  • Antimicrobial Activity : Research indicates that piperazine derivatives, including this compound, exhibit significant antibacterial and antifungal properties. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results are summarized in the following table:

Compound NameMIC (mg/mL)Activity Against
This compound0.025Staphylococcus aureus
0.031Escherichia coli
0.050Candida albicans

These findings suggest that the compound possesses significant antimicrobial activity, particularly against common pathogens.

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects:

  • Antidepressant Activity : Preliminary studies indicate that derivatives of piperazine can modulate serotonin receptors, suggesting potential antidepressant properties .
  • Anxiolytic Effects : The compound may exhibit anxiolytic effects by influencing GABAergic neurotransmission pathways, although further research is needed to confirm these effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. The study demonstrated that this compound effectively inhibited bacterial growth within hours of exposure, showcasing its potential as a rapid treatment for bacterial infections.

Case Study 2: Inhibition of Nitric Oxide Synthase

A recent investigation focused on the compound's ability to inhibit NOS. Results showed that it could significantly reduce nitric oxide production in vitro, supporting its use as a therapeutic agent in inflammatory diseases .

Properties

IUPAC Name

1-benzyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKULTGZUGOISIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372648
Record name 1-benzyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16155-08-1
Record name 1-benzyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 1-benzylpiperazine (8.81 g, 50.0 mmol), 4-fluoronitrobenzene (5.31 mL, 50.0 mmol), and K2CO3 (6.90 g, 50.0 mmol) in ethanol is heated at reflux temperature under nitrogen for 18 h, cooled, diluted with water, and extracted with CH2Cl2. The combined extracts are dried over MgSO4 and concentrated in vacuo to give a solid residue. The solid is triturated with 20:80 ethyl acetate:hexanes and filtered. The filtercake is air-dried to afford the title compound as orange crystals, 8.45 g (57% yield), mp 218-219° C., characterized by NMR and mass spectral analyses.
Quantity
8.81 g
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5.31 mL
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6.9 g
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Yield
57%

Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-nitrobenzene (5 g, 24.8 mmol) and 1-benzylpiperazine (8.6 ml, 49.5 mmol, 2 equiv) is heated to 80° C. for 17 h. The reaction mixture is allowed to cool to RT, and is diluted with DCM/H2O. The layers are separated and the aqueous phase is extracted with DCM. The combined organic phase is washed with brine, dried (Na2SO4), filtered and concentrated. Purification of the residue by silica gel column chromatography (Hex/EtOAc, 1:1) affords the title compound as a yellow solid: ESI-MS: 298.3 [MH]+; tR=3.25 min (purity: 100%, system 1).
Quantity
5 g
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8.6 mL
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DCM H2O
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Synthesis routes and methods III

Procedure details

1-Benzylpiperazine (2.8 ml; 16 mmol) and potassium carbonate (2.3 g; 17 mmol) were added to a solution of 1-chloro-4-nitrobenzene (2.0 g; 13 mmol) in dimethylformamide (0.5 ml), and the mixture was stirred for 7 hours in a bath controlled at 100° C. Water was added to the reaction mixture to conduct extraction with chloroform. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant crude oil was purified by column chromatography on silica gel, thereby obtaining 2.9 g (yield: 76%) of 4-(4-benzyl-1-piperazinyl)-1-nitrobenzene as a colorless oil.
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2.8 mL
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2.3 g
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2 g
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0.5 mL
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Synthesis routes and methods IV

Procedure details

Reflux a mixture of 53.5 mL (0.504 mol) of 1-fluoro-4-nitrobenzene, 99.14 g(0.555 mol) of 1-benzylpiperazine, and 76.7 g (0.555 mol) potassium carbonate in acetonitrile for about 17 h. Cool the mixture to room temperature and dilute with methylene chloride and filter. Concentrate thefiltrate in vacuo. Dissolve the residue in methylene chloride and wash withwater. Dry the organic layer with anhydrous sodium sulfate and concentrate in vacuo to give the title compound. NMR (DMSO-d6): δ=2.59(t,4),3.42(t,4), 3.57(s,2), 6.80(d,2) 7.34(m,5) and 8.11(d,2) ppm.
Quantity
53.5 mL
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reactant
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99.14 g
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76.7 g
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Synthesis routes and methods V

Procedure details

Benzyl bromide (1.42 mL, 11.6 mmol) was added to a solution of 1-(4-nitrophenyl)piperazine (2.0 g, 11.6 mmol) in acetonitrile (30 mL) with triethylamine (2.68 mL, 19.32 mmol) and refluxed for 12 h. The mixture was concentrated in vacuo and the residue partitioned between water and ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate and concentrated in vacuo to afford 1-benzyl-4-(4-nitrophenyl)piperazine (2.2 g, 77%).
Quantity
1.42 mL
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reactant
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2 g
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reactant
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2.68 mL
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reactant
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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